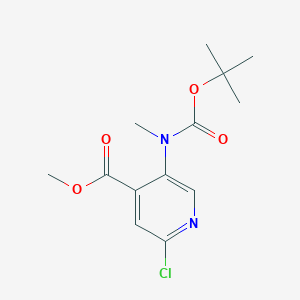

1-(Phenylacetyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Piperidine synthesis involves a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Acetylcholinesterase Inhibition

A study led by Sugimoto et al. (1992) identified a series of piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The introduction of a phenyl group to these derivatives enhanced their inhibitory activity, with one compound exhibiting significant selectivity towards AChE over butyrylcholinesterase (BuChE) and demonstrated a dose-dependent inhibitory effect on rat brain AChE (Sugimoto et al., 1992).

Analytical Characterization of Arylcyclohexylamines

The work by Wallach et al. (2014) on the synthesis and analytical characterization of PCP and PCPy analogues, including their substituted variants, underscores the significance of such compounds in neuropharmacological research. While not directly related to 1-(Phenylacetyl)piperidin-4-amine hydrochloride, this study highlights the broader context of research on arylcyclohexylamines and their analytical challenges (Wallach et al., 2014).

Reactions with Alicyclic Amines

Castro et al. (2001) explored the kinetics and mechanisms of reactions involving thionocarbonates and secondary alicyclic amines, providing insights into the behavior of compounds similar in structure to this compound in chemical reactions (Castro et al., 2001).

Potential Therapeutic Applications

Analgesic Effects

Ahmadi and Mahmoudi (2005) synthesized derivatives of phencyclidine, known for its analgesic properties, by using aromatic and piperidine rings, indicating the therapeutic potential of similar compounds for managing pain (Ahmadi & Mahmoudi, 2005).

Antibacterial Activity

The work by Merugu, Ramesh, and Sreenivasulu (2010) on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, and their subsequent testing for antibacterial activity, showcases the potential of piperidine derivatives in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHXPFAQMQXAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)

![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)

![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)

![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)

![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)